molecular formula C17H13N3O4 B11355760 N-(furan-2-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11355760
M. Wt: 323.30 g/mol
InChI Key: SSQQGVJSUSFSSA-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that combines furan, nitro, pyridine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoic acid with 2-aminopyridine to form 2-nitro-N-(pyridin-2-yl)benzamide. This intermediate is then reacted with furan-2-carbaldehyde under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine or tetrahydrofuran derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YL)METHYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole moiety instead of a pyridine.

    N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the furan and nitro groups, making it less reactive.

    N-(FURAN-2-YL)METHYL)-2-HYDROXYBENZOHYDRAZIDE: Contains a hydrazide group instead of a nitro group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of furan, nitro, pyridine, and benzamide moieties, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13N3O4/c21-17(14-7-1-2-8-15(14)20(22)23)19(12-13-6-5-11-24-13)16-9-3-4-10-18-16/h1-11H,12H2

InChI Key

SSQQGVJSUSFSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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